2-Methoxy-2-(3-methoxyphenyl)ethanamine 2-Methoxy-2-(3-methoxyphenyl)ethanamine
Brand Name: Vulcanchem
CAS No.: 23582-60-7
VCID: VC11794726
InChI: InChI=1S/C10H15NO2/c1-12-9-5-3-4-8(6-9)10(7-11)13-2/h3-6,10H,7,11H2,1-2H3
SMILES: COC1=CC=CC(=C1)C(CN)OC
Molecular Formula: C10H15NO2
Molecular Weight: 181.23 g/mol

2-Methoxy-2-(3-methoxyphenyl)ethanamine

CAS No.: 23582-60-7

Cat. No.: VC11794726

Molecular Formula: C10H15NO2

Molecular Weight: 181.23 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxy-2-(3-methoxyphenyl)ethanamine - 23582-60-7

Specification

CAS No. 23582-60-7
Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
IUPAC Name 2-methoxy-2-(3-methoxyphenyl)ethanamine
Standard InChI InChI=1S/C10H15NO2/c1-12-9-5-3-4-8(6-9)10(7-11)13-2/h3-6,10H,7,11H2,1-2H3
Standard InChI Key FPWLTKFZPJGKSX-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C(CN)OC
Canonical SMILES COC1=CC=CC(=C1)C(CN)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Structural Features

2-Methoxy-2-(3-methoxyphenyl)ethanamine (CAS: 23582-60-7) has the molecular formula C₁₀H₁₅NO₂, corresponding to a molecular weight of 181.23 g/mol. Its structure comprises a phenethylamine core with methoxy groups at the 2-position of the ethanamine chain and the 3-position of the phenyl ring (Figure 1). The methoxy substitutions confer distinct electronic and steric properties, influencing reactivity and intermolecular interactions .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₁₅NO₂
Molecular Weight181.23 g/mol
Boiling Point118–119°C (6 mmHg)
Density1.038 g/mL
SolubilityMiscible in polar organic solvents (e.g., ethanol, DMSO)

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methoxy groups (δ ~3.3–3.5 ppm for OCH₃) and aromatic protons (δ ~6.7–7.2 ppm). Mass spectrometry typically shows a molecular ion peak at m/z 181, with fragmentation patterns consistent with methoxy loss and benzylic cleavage .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 2-Methoxy-2-(3-methoxyphenyl)ethanamine involves multi-step organic reactions:

  • Friedel-Crafts Alkylation: Introduction of the methoxy group to the phenyl ring via reaction with methanol and a Lewis acid catalyst (e.g., AlCl₃).

  • Reductive Amination: Condensation of 3-methoxybenzaldehyde with nitroethane, followed by reduction using sodium borohydride or catalytic hydrogenation to yield the ethanamine backbone .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Friedel-CraftsAlCl₃, CH₃OH, 0°C, 12 h65–70
Reductive AminationNaBH₄, EtOH, rt, 6 h55–60

Industrial Scalability

Industrial production employs continuous-flow reactors to optimize yield and purity. Challenges include controlling regioselectivity during methoxy substitution and minimizing byproducts like N-oxides. Advances in heterogeneous catalysis (e.g., Pd/C) have improved efficiency, with pilot-scale yields exceeding 75% .

Physicochemical Properties and Stability

Thermal Behavior

The compound is a volatile liquid at room temperature, with a boiling point of 118–119°C under reduced pressure. Thermogravimetric analysis (TGA) shows decomposition onset at 200°C, indicating moderate thermal stability suitable for storage at ambient conditions .

Solubility and Partitioning

2-Methoxy-2-(3-methoxyphenyl)ethanamine exhibits high solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited aqueous solubility (~5 mg/mL). The octanol-water partition coefficient (logP) of 1.2 suggests moderate lipophilicity, facilitating membrane permeability in biological systems .

CompoundTarget ReceptorIC₅₀ (nM)
2-Methoxy-2-(3-methoxyphenyl)ethanamineTAAR1~850*
PhenethylamineTAAR11,200
p-MethoxyamphetamineTAAR1320

*Predicted value based on molecular modeling .

Applications in Synthetic Chemistry

Chiral Auxiliary

The compound’s stereogenic center enables its use as a chiral resolving agent. For example, it facilitates enantiomeric separation of carboxylic acids via diastereomeric salt formation, achieving enantiomeric excess (ee) >90% under optimized conditions .

Intermediate in Heterocycle Synthesis

Reaction with acyl chlorides yields benzamide derivatives, precursors to bioactive heterocycles (e.g., indoles, quinazolines). Suzuki-Miyaura cross-coupling with aryl boronic acids further diversifies accessible structures .

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with CYP450 isoforms and TAARs using radioligand binding assays.

  • Therapeutic Exploration: Evaluate antidepressant or nootropic potential in animal models.

  • Process Optimization: Develop enantioselective syntheses via asymmetric hydrogenation.

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